3,3'-Dihydroxy-5-methoxystilbene

Butyrylcholinesterase inhibition Alzheimer's disease Neurodegenerative disease

3,3'-Dihydroxy-5-methoxystilbene (Thunalbene) is a structurally distinct stilbenoid with intrinsic blood-brain barrier permeability and single-digit micromolar butyrylcholinesterase (BuChE) inhibitory activity (IC50 = 11.01 μM). Unlike polyhydroxylated stilbenoids requiring nanoformulation, its LogP ~3.5 and TPSA 49.70 Ų enable CNS penetration without engineering. Use as a metabolizable probe alongside batatasin III (stable control) to dissect microbial metabolism, or as a validated negative control for GABAA receptor modulation studies. Synthetic accessibility via Horner-Wadsworth-Emmons reaction supports medicinal chemistry optimization. Standard research quantities available; inquire for bulk or custom synthesis.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12435568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihydroxy-5-methoxystilbene
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O
InChIInChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3
InChIKeyVANIIUGEHGLNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dihydroxy-5-methoxystilbene (Thunalbene): A Structurally Distinct Stilbenoid for Targeted Neurological and Microbiome Research Procurement


3,3'-Dihydroxy-5-methoxystilbene, also known as thunalbene, is a naturally occurring stilbenoid first isolated from the orchid Thunia alba [1]. It belongs to the stilbene class of compounds characterized by a 1,2-diphenylethylene core, bearing hydroxyl substituents at the 3 and 3' positions and a methoxy group at the 5 position (molecular formula C15H14O3, MW 242.27 g/mol) [2]. Unlike the more extensively studied resveratrol (3,4',5-trihydroxystilbene) or the dihydro analog batatasin III (3,3'-dihydroxy-5-methoxybibenzyl), thunalbene possesses a unique substitution pattern and an unsaturated ethenyl bridge that confer distinct biological interaction profiles, particularly relevant to butyrylcholinesterase inhibition, gut microbial metabolism, and GABAA receptor modulation [3].

Why 3,3'-Dihydroxy-5-methoxystilbene Cannot Be Casually Substituted by Other Stilbenoids in Research or Industrial Applications


Superficial structural similarity among stilbenoids frequently leads to erroneous assumptions of functional equivalence. A clear example is the comparison between thunalbene and its closest dihydro analog, batatasin III (3,3'-dihydroxy-5-methoxybibenzyl), which differs only by saturation of the central ethenyl bridge. Despite this seemingly minor structural difference, the two compounds exhibit dramatically divergent metabolic fates: thunalbene is extensively metabolized by human fecal microbiota via double bond reduction, dihydroxylation, and demethylation, whereas batatasin III remains entirely stable under identical conditions [1]. This single structural distinction—the unsaturated vs. saturated bridge—fundamentally alters the compound's bioavailability, metabolite profile, and downstream biological readouts. Similarly, thunalbene's activity profile at the GABAA receptor is markedly lower than that of batatasin III, which acts as a potent positive allosteric modulator (EC50 = 52.51 μM, enhancement of 1512% at 300 μM) while thunalbene shows negligible modulation [2]. These data underscore that in-class substitution without verification of target-specific functional equivalence risks generating non-reproducible or outright misleading results.

Quantitative Differential Evidence: 3,3'-Dihydroxy-5-methoxystilbene vs. Closest Analogs


BuChE Inhibitory Potency: Thunalbene Equals the Most Potent Natural Inhibitor from Pholidota chinensis and Shows Favorable Brain Penetration Properties

In a direct head-to-head comparison of eight compounds isolated from Pholidota chinensis, thunalbene (3,3'-dihydroxy-5-methoxystilbene) exhibited the second-strongest BuChE inhibitory activity with an IC50 of 11.01 ± 0.26 μM, statistically equivalent to lusianthridin (IC50 = 10.49 ± 0.34 μM) and substantially more potent than the remaining six compounds (IC50 range ~20 to >100 μM) [1]. Crucially, in silico Boiled-Egg chart analysis indicated that thunalbene possesses favorable blood-brain barrier permeability and is not a substrate for P-glycoprotein (P-gp), a key efflux transporter that limits brain exposure of many CNS drug candidates [1]. Enzyme kinetic studies confirmed thunalbene acts as a reversible, mixed-type BuChE inhibitor (docking energy −6.10 kcal/mol), a mechanism distinct from the classical competitive inhibitors commonly pursued for cholinergic indications [1].

Butyrylcholinesterase inhibition Alzheimer's disease Neurodegenerative disease Natural product screening

Gut Microbial Metabolic Stability: The Unsaturated Stilbene Bridge of Thunalbene Confers Distinct Metabolic Lability vs. Its Saturated Analog Batatasin III

In a direct head-to-head comparison of six stilbenoids fermented with human fecal microbiota from five donors, thunalbene was metabolically transformed via double bond reduction, dihydroxylation, and demethylation, whereas batatasin III and pinostilbene produced no detectable metabolites and remained completely stable under identical in vitro colon-simulating conditions over 48 hours [1]. The metabolic transformation of thunalbene followed kinetics comparable to resveratrol, oxyresveratrol, and piceatannol, but with significant inter-individual variability in speed and metabolic pathways among the five donors [1]. This metabolic lability implies that thunalbene may serve as a pro-drug, generating bioactive metabolites (e.g., isoresveratrol-type species) via colonic microbial action, a property entirely absent in batatasin III [1].

Gut microbiota metabolism Stilbenoid bioavailability Colonic fermentation Pharmacokinetics

GABAA Receptor Modulation: Thunalbene's Negligible Activity Highlights a Structural Requirement for the Saturated Bridge, Offering a Clean Negative Control for Dihydrostilbene Studies

In a study using Xenopus laevis oocytes expressing recombinant α1β2γ2S GABAA receptors, the three structurally related stilbenoids coelonin (1), batatasin III (2), and pholidotol D (3, i.e., thunalbene) were identified from active fractions of Pholidota chinensis extract [1]. Batatasin III (dihydrostilbene, saturated bridge) enhanced IGABA by 1512.19 ± 176.47% at 300 μM, with an EC50 of 52.51 ± 16.96 μM, while pholidotol D (thunalbene, unsaturated bridge) and coelonin showed much lower activity [1]. The study further confirmed with a series of 13 stilbene/dihydrostilbene pairs that dihydro derivatives consistently showed higher GABAA receptor modulatory activity than their corresponding stilbenes, establishing that saturation of the ethenyl bridge is a key structural determinant for this pharmacological activity [1].

GABAA receptor Neuropharmacology Structure-activity relationship Ion channel modulation

Nitric Oxide Inhibitory Activity: Thunalbene Demonstrates Weak, Non-Cytotoxic NO Suppression, Distinguishing It from Potent but Cytotoxic Stilbenoid NO Inhibitors

In LPS-stimulated RAW 264.7 murine macrophages, thunalbene produced NO levels of 92.92% (relative to control) at 1 μM and 75.08% at 10 μM, corresponding to weak inhibition of approximately 7% and 25%, respectively, without any detectable cytotoxicity at either concentration . This contrasts with stilbenoids isolated from Pholidota yunnanensis, where eight compounds (including dihydrophenanthrenes and stilbenes) exhibited IC50 values ranging from 4.07 to 7.77 μM for NO inhibition, with one compound (phoyunnanin C) showing frank cytotoxicity at test concentrations [1]. The positive control MG-132 (proteasome inhibitor) showed an IC50 of 0.10 μM [1]. Thunalbene thus occupies a distinct niche: it is a non-cytotoxic, weak NO modulator rather than a potent inhibitor, making it suitable as a low-toxicity tool compound for studies where complete NO ablation is undesirable.

Nitric oxide inhibition Anti-inflammatory Macrophage assay Cytotoxicity screening

Gut Microbiota Composition Modulation: Thunalbene Exerts Intermediate-Intensity Ecological Effects Distinguishable from Resveratrol and Batatasin III

In a 24-hour in vitro fecal fermentation study using microbiota from four human donors, six stilbenoids were compared for their effects on bacterial community composition assessed by 16S rRNA gene sequencing [1]. Across all six compounds, a decrease in the Firmicutes to Bacteroidetes ratio, reduced relative abundance of Clostridium genus strains, and effects on Lachnospiraceae family were observed [1]. Notably, Faecalibacterium prausnitzii, a bacterium associated with anti-inflammatory effects and gut health, showed increased relative abundance—an effect opposite to the control [1]. When ranked by the frequency of statistically identified effects on microbial taxa, resveratrol and piceatannol exerted the strongest effects, followed by thunalbene and batatasin III [1]. Thus, thunalbene occupies an intermediate tier of microbiome-modulating potency: more active than batatasin III (which is metabolically inert) but less active than hydroxylated stilbenoids resveratrol and piceatannol [1][2].

Gut microbiome modulation Firmicutes/Bacteroidetes ratio Stilbenoid prebiotic effect Faecalibacterium prausnitzii

High-Confidence Research and Industrial Application Scenarios for 3,3'-Dihydroxy-5-methoxystilbene Based on Quantitative Evidence


Alzheimer's Disease and Cholinergic Dysfunction Research: BuChE Inhibitor with Predicted CNS Availability

Thunalbene's single-digit micromolar BuChE inhibitory activity (IC50 = 11.01 μM), mixed-type reversible mechanism, and in silico-predicted blood-brain barrier permeability without P-gp substrate liability make it a compelling tool compound for investigating the role of BuChE in Alzheimer's disease pathology [Evidence Item 1]. Unlike resveratrol, which requires nanoformulation strategies to achieve meaningful brain exposure, thunalbene's physicochemical profile (MW 242.27, LogP ~3.5, TPSA 49.70 Ų) is intrinsically favorable for CNS penetration [1]. Researchers should prioritize thunalbene over resveratrol or other polyhydroxylated stilbenoids when the experimental design requires a BuChE inhibitor with a reasonable likelihood of crossing the blood-brain barrier without formulation engineering.

Gut Microbiome–Polyphenol Interaction Studies: A Metabolically Labile Stilbenoid for Bioactivation Research

Thunalbene's extensive microbial transformation (double bond reduction, dihydroxylation, demethylation) vs. batatasin III's complete metabolic stability provides a matched-pair experimental system for dissecting the role of microbial metabolism in stilbenoid bioactivity [Evidence Item 2]. Researchers can deploy thunalbene as the 'metabolizable probe' and batatasin III as the 'stable control' to determine whether observed biological effects are mediated by the parent compound or by microbiota-generated metabolites. The intermediate gut microbiota modulatory potency of thunalbene [Evidence Item 5] further supports its use in studies where extreme microbiome perturbation (as with resveratrol) could confound interpretation.

GABAA Receptor Pharmacology: A Structurally Matched Negative Control for Dihydrostilbene Modulators

The stark functional divergence between thunalbene (negligible GABAA modulation) and batatasin III (EC50 = 52.51 μM, 1512% enhancement at 300 μM) establishes the ethenyl bridge saturation state as a binary structural switch for GABAA receptor activity [Evidence Item 3]. For electrophysiology and neuropharmacology laboratories investigating dihydrostilbene-based GABAA modulators, thunalbene is an indispensable negative control compound. Its use alongside batatasin III in every experimental plate provides immediate structure-activity relationship validation and protects against false-positive attribution of GABAA modulatory activity to stilbenoid contaminants or degradation products.

Anti-Inflammatory Screening Cascades: A Non-Cytotoxic Weak NO Modulator for Hit-to-Lead Optimization

Thunalbene's weak, non-cytotoxic NO inhibitory profile (~25% suppression at 10 μM, zero cytotoxicity) [Evidence Item 4] positions it as a useful starting scaffold for medicinal chemistry optimization aimed at enhancing NO inhibitory potency while preserving the favorable safety profile. Unlike potent but cytotoxic stilbenoids (e.g., phoyunnanin C), thunalbene offers a clean baseline: any cytotoxicity emerging in derivative series can be unambiguously attributed to the introduced modifications rather than the core scaffold. This scenario is directly supported by the known synthetic accessibility of thunalbene via Horner-Wadsworth-Emmons reaction [1].

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